Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e
Brand Name: Vulcanchem
CAS No.:
VCID: VC17186678
InChI: InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1
SMILES:
Molecular Formula: C24H20NNaO8S
Molecular Weight: 505.5 g/mol

Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e

CAS No.:

Cat. No.: VC17186678

Molecular Formula: C24H20NNaO8S

Molecular Weight: 505.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e -

Specification

Molecular Formula C24H20NNaO8S
Molecular Weight 505.5 g/mol
IUPAC Name sodium;[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate
Standard InChI InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1
Standard InChI Key WSZCHQPWBPMXJT-UHFFFAOYSA-M
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosine is characterized by three functional components:

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl moiety protects the α-amino group during SPPS, preventing unintended side reactions .

  • Sulfonate Group: The -OSO3_3^-Na+^+ substituent at the tyrosine phenolic oxygen enhances hydrophilicity and facilitates bioconjugation .

  • D-Tyrosine Backbone: The D-configuration confers resistance to enzymatic degradation, making the compound valuable for stable peptide analogs .

The compound’s IUPAC name, sodium;[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate, reflects its anionic sulfonate and sodium counterion. Its canonical SMILES string, C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+], encodes the stereochemistry and connectivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC24H20NNaO8S\text{C}_{24}\text{H}_{20}\text{NNaO}_8\text{S}
Molecular Weight505.5 g/mol
IUPAC NameSodium;[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate
CAS RNVC17186678
PubChem CID76419956

Synthesis and Manufacturing

Synthetic Route

The synthesis involves sequential modifications to D-tyrosine:

  • Fmoc Protection: The α-amino group is shielded using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .

  • Sulfonation: The phenolic hydroxyl group undergoes sulfonation via sulfur trioxide complexes, yielding the sulfonate derivative .

  • Sodium Salt Formation: Neutralization with sodium hydroxide converts the sulfonic acid to its sodium salt, improving solubility .

A 2016 study demonstrated an alternative route using fluorosulfated tyrosine intermediates, where ethylene glycol mediates the conversion of fluorosulfated precursors to sulfotyrosine residues . This method achieves high yields (>>90%) and is compatible with Fmoc-SPPS protocols .

Table 2: Synthesis Conditions

StepReagents/ConditionsOutcome
Fmoc ProtectionFmoc-Cl, DIEA, DMF, 0°C → RTN-Fmoc-D-tyrosine
SulfonationSO3_3-Pyridine, DCM, 0°CO-sulfonated intermediate
Salt FormationNaOH, H2_2O/THFSodium sulfonate crystallization

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound’s Fmoc group enables iterative coupling in SPPS, while the sulfonate moiety improves resin solubility and reduces aggregation . For instance, sulfonated tyrosine residues are critical in synthesizing chemokine analogs, where electrostatic interactions mediate receptor binding .

Bioconjugation and Drug Delivery

The sulfonate group’s reactivity allows site-specific conjugation to amines or thiols, enabling peptide-drug conjugates for targeted therapies . Recent work exploited this to attach anticancer agents to tumor-homing peptides, enhancing therapeutic specificity .

Stabilization of Peptide Structures

Incorporating sulfonated D-tyrosine into peptide backbones reduces proteolytic cleavage rates. A 2024 study reported a 3-fold increase in the serum half-life of a somatostatin analog using this strategy .

Future Directions

Expanding Therapeutic Applications

Ongoing research explores sulfonated tyrosine’s role in modulating immune checkpoints (e.g., PD-1/PD-L1), with preclinical data showing enhanced T-cell activation in sulfopeptide-based inhibitors .

Sustainable Synthesis Methods

Efforts to replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) aim to reduce environmental impact while maintaining yield (>85%).

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